![molecular formula C14H19NO3S B6088608 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide](/img/structure/B6088608.png)
3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. This molecule has been shown to have potential applications in scientific research, particularly in the fields of cancer biology and neuroscience.
Mecanismo De Acción
3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 works by inhibiting the activity of Rho family of GTPases, which are proteins that play a role in cell signaling and cytoskeletal dynamics. Specifically, 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 targets the RhoA protein, which is involved in the regulation of cell migration and invasion.
Biochemical and Physiological Effects
3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 has been shown to have several biochemical and physiological effects, including the inhibition of cell migration and invasion, as well as the inhibition of the activity of RhoA. Additionally, 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 in lab experiments is its specificity for the Rho family of GTPases, which allows for targeted inhibition of these proteins. However, one limitation of using 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864, including the development of new cancer therapies, the study of Rho family of GTPases in neurodegenerative diseases, and the investigation of the potential toxicity of 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 in vivo. Additionally, further research is needed to fully understand the mechanism of action of 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 involves several steps, including the reaction of 2-bromo-5-nitrophenol with ethyl 2-bromoacetate, followed by the reaction of the resulting product with tetrahydro-2-furanmethanamine. The final step involves the reaction of the resulting compound with carbon disulfide to yield 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864.
Aplicaciones Científicas De Investigación
3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 has been shown to have potential applications in scientific research, particularly in the fields of cancer biology and neuroscience. In cancer biology, 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 has been shown to inhibit the migration and invasion of cancer cells, which could have implications for the development of new cancer therapies. In neuroscience, 3-ethoxy-4-hydroxy-N-(tetrahydro-2-furanylmethyl)benzenecarbothioamide 1864 has been shown to inhibit the activity of RhoA, a protein that plays a role in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
3-ethoxy-4-hydroxy-N-(oxolan-2-ylmethyl)benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-2-17-13-8-10(5-6-12(13)16)14(19)15-9-11-4-3-7-18-11/h5-6,8,11,16H,2-4,7,9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJVTUAUJFWGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)NCC2CCCO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-4-hydroxy-N-(oxolan-2-ylmethyl)benzenecarbothioamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.